molecular formula C21H24N2O4 B2849241 Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate CAS No. 1207023-02-6

Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate

Cat. No.: B2849241
CAS No.: 1207023-02-6
M. Wt: 368.433
InChI Key: RVQVRCHADQPENB-UHFFFAOYSA-N
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Description

Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate: is a complex organic compound with a unique structure that combines an adamantane core with a benzo[d]isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the adamantane core, the introduction of the benzo[d]isoxazole group, and the final esterification to form the methyl ester. Common reagents used in these steps include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carbonyl group of the ester, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d]isoxazole or adamantane core are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]isoxazole-3-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the ester.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine: In medicine, Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: In industry, the compound’s unique properties could be harnessed for the development of advanced materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety may interact with enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate: can be compared with other adamantane derivatives, such as amantadine and memantine, which are known for their antiviral and neuroprotective properties.

    Benzo[d]isoxazole derivatives: These compounds are often studied for their potential as pharmaceutical agents due to their ability to interact with various biological targets.

Uniqueness: The uniqueness of this compound lies in its combination of an adamantane core with a benzo[d]isoxazole moiety, providing a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

methyl 3-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-19(25)20-8-13-6-14(9-20)11-21(10-13,12-20)22-18(24)7-16-15-4-2-3-5-17(15)27-23-16/h2-5,13-14H,6-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQVRCHADQPENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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